molecular formula C14H13N3O3 B5709326 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE

Cat. No.: B5709326
M. Wt: 271.27 g/mol
InChI Key: PPYPAHBZIUWAHA-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring and a methoxybenzoate group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE typically involves the reaction of pyridine-2-carbaldehyde with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are useful in various biochemical assays and studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the methoxybenzoate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-IODOBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYL-3-NITROBENZOATE

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE is unique due to its specific substitution pattern on the benzoate ring. The presence of the methoxy group at the 3-position influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-19-11-6-4-5-10(9-11)14(18)20-17-13(15)12-7-2-3-8-16-12/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPAHBZIUWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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